Furan-2-ylmethyl Sulfonyl vs. Isobutyl Sulfonyl: Structural Descriptor and Lipophilicity Shift Predicts Differential Target Engagement
The furan-2-ylmethyl sulfonyl group of the target compound (XLogP3 = 1.9) [1] confers substantially different physicochemical properties compared to the isobutyl sulfonyl analog (CAS 1797177-61-7). The furan ring introduces a polar heteroatom (oxygen) and a π-surface absent in the saturated isobutyl chain, altering both hydrogen-bond acceptor geometry and potential π-π stacking with aromatic residues in target binding pockets. In the ATF4 inhibitor chemical series exemplified in patent US20210093619A1, heteroaryl sulfonamide substitution on the azetidine scaffold is a key differentiation vector, with furan-containing congeners specifically claimed and linked to ATF4 pathway modulation [2]. This structural divergence predicts differentiated binding modes and selectivity profiles that generic alkyl sulfonamide analogs cannot match. [Class-level inference]
| Evidence Dimension | Physicochemical Property – Lipophilicity (XLogP3) and Functional Group Composition |
|---|---|
| Target Compound Data | XLogP3 = 1.9; furan-2-ylmethyl sulfonyl (contains aromatic O heteroatom and π-system) |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (CAS 1797177-61-7); saturated isobutyl chain (no π-system, no heteroatom) |
| Quantified Difference | XLogP3 difference estimated at ≥0.5 log units (furan O reduces lipophilicity relative to isobutyl CH₂); H-bond acceptor count increase of approximately +1 (furan O vs. isobutyl C). Note: Numeric difference is computed property-based; experimental logP for both compounds not reported in open literature. |
| Conditions | Computed physicochemical properties (XLogP3, H-bond acceptor count) from PubChem [1]; structural context from patent US20210093619A1 [2] |
Why This Matters
Lipophilicity and hydrogen-bonding capacity differences ≥0.5 log units are sufficient to alter membrane permeability, off-target binding, and pharmacokinetic profile, making the furan-substituted compound non-interchangeable with alkyl sulfonyl analogs in assay or in vivo contexts.
- [1] PubChem. CID 72719125 – Computed Properties: XLogP3 = 1.9; Molecular Formula C₁₆H₁₆ClNO₅S; H-bond acceptor count = 5. National Center for Biotechnology Information. View Source
- [2] Axten, J. M., et al. (GlaxoSmithKline). Chemical Compounds as ATF-4 Pathway Inhibitors. U.S. Patent Application US20210093619A1, published April 1, 2021. Claim 1 and Formula (IIIQ) encompass furan-containing azetidine sulfonamide derivatives. View Source
